molecular formula C12H10F3NO B13916501 1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol

1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol

Cat. No.: B13916501
M. Wt: 241.21 g/mol
InChI Key: LXYYICMDEILBHN-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a trifluorophenyl group

Preparation Methods

The synthesis of 1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methylpyrrole with 3,4,5-trifluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The trifluorophenyl group can undergo substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol stands out due to its trifluorophenyl group, which imparts unique chemical properties. Similar compounds include:

  • 1-Methyl-2-pyrrolyl-(3,4-difluorophenyl)methanol
  • 1-Methyl-2-pyrrolyl-(3,5-difluorophenyl)methanol
  • 1-Methyl-2-pyrrolyl-(4-fluorophenyl)methanol These compounds share structural similarities but differ in their fluorination patterns, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

(1-methylpyrrol-2-yl)-(3,4,5-trifluorophenyl)methanol

InChI

InChI=1S/C12H10F3NO/c1-16-4-2-3-10(16)12(17)7-5-8(13)11(15)9(14)6-7/h2-6,12,17H,1H3

InChI Key

LXYYICMDEILBHN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=C(C(=C2)F)F)F)O

Origin of Product

United States

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